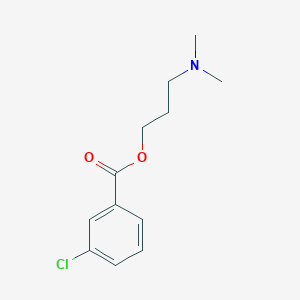
3-(Dimethylamino)propyl 3-chlorobenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Dimethylamino)propyl 3-chlorobenzoate, also known as DMAPCB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. DMAPCB belongs to the class of benzoyl derivatives, which are known to exhibit various biological activities such as anti-inflammatory, analgesic, and antitumor properties.
Aplicaciones Científicas De Investigación
3-(Dimethylamino)propyl 3-chlorobenzoate has been studied extensively for its potential therapeutic applications in various fields of medicine. It has been shown to exhibit significant anti-inflammatory and analgesic properties, making it a promising candidate for the treatment of chronic pain and inflammation. 3-(Dimethylamino)propyl 3-chlorobenzoate has also been investigated for its antitumor activity, particularly in breast cancer cells, where it has been shown to induce apoptosis and inhibit cell proliferation.
Mecanismo De Acción
The exact mechanism of action of 3-(Dimethylamino)propyl 3-chlorobenzoate is not yet fully understood, but it is believed to involve the inhibition of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). 3-(Dimethylamino)propyl 3-chlorobenzoate has also been shown to modulate the activity of various enzymes such as cyclooxygenase-2 (COX-2) and nitric oxide synthase (NOS), which are involved in the inflammatory response.
Biochemical and physiological effects:
3-(Dimethylamino)propyl 3-chlorobenzoate has been shown to exhibit significant anti-inflammatory and analgesic effects in various animal models. It has also been shown to inhibit the growth and proliferation of breast cancer cells in vitro. In addition, 3-(Dimethylamino)propyl 3-chlorobenzoate has been found to be relatively non-toxic and well-tolerated in animal studies, suggesting that it may have potential as a therapeutic agent in humans.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 3-(Dimethylamino)propyl 3-chlorobenzoate is its relatively simple synthesis method, which makes it easily accessible for laboratory experiments. It is also relatively non-toxic and well-tolerated in animal studies, making it a promising candidate for further investigation. However, one limitation of 3-(Dimethylamino)propyl 3-chlorobenzoate is its limited solubility in aqueous solutions, which may make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for the study of 3-(Dimethylamino)propyl 3-chlorobenzoate. One area of interest is its potential as a therapeutic agent for the treatment of chronic pain and inflammation. Further investigation is also needed to fully understand the mechanism of action of 3-(Dimethylamino)propyl 3-chlorobenzoate and its potential as an anti-tumor agent. In addition, the development of more soluble forms of 3-(Dimethylamino)propyl 3-chlorobenzoate may increase its potential as a therapeutic agent for in vivo studies. Finally, the development of more efficient synthesis methods may facilitate the production of larger quantities of 3-(Dimethylamino)propyl 3-chlorobenzoate for further investigation.
Métodos De Síntesis
The synthesis of 3-(Dimethylamino)propyl 3-chlorobenzoate involves the reaction of 3-chlorobenzoic acid with 3-(dimethylamino)propylamine in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The reaction is carried out under anhydrous conditions and yields 3-(Dimethylamino)propyl 3-chlorobenzoate as a white crystalline solid with a melting point of 104-106°C.
Propiedades
Número CAS |
5134-44-1 |
|---|---|
Nombre del producto |
3-(Dimethylamino)propyl 3-chlorobenzoate |
Fórmula molecular |
C12H16ClNO2 |
Peso molecular |
241.71 g/mol |
Nombre IUPAC |
3-(dimethylamino)propyl 3-chlorobenzoate |
InChI |
InChI=1S/C12H16ClNO2/c1-14(2)7-4-8-16-12(15)10-5-3-6-11(13)9-10/h3,5-6,9H,4,7-8H2,1-2H3 |
Clave InChI |
QTHMRBBTKZAKKF-UHFFFAOYSA-N |
SMILES |
CN(C)CCCOC(=O)C1=CC(=CC=C1)Cl |
SMILES canónico |
CN(C)CCCOC(=O)C1=CC(=CC=C1)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





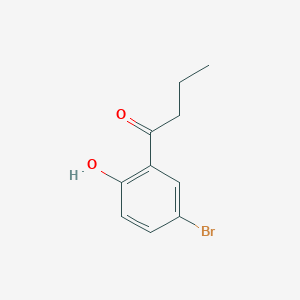

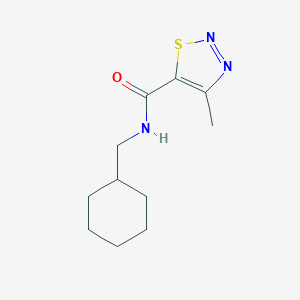
![2,8-Dimethylpyrimido[2,1-b][1,3]benzothiazol-4-one](/img/structure/B181957.png)
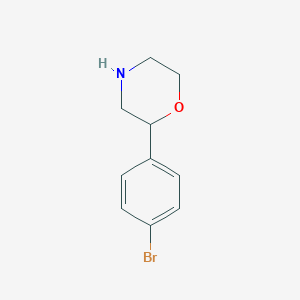
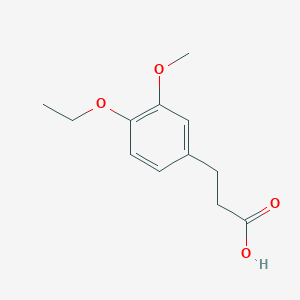
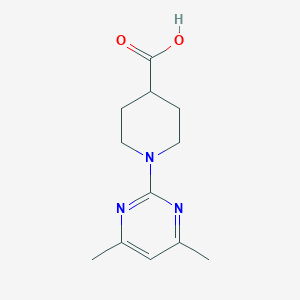
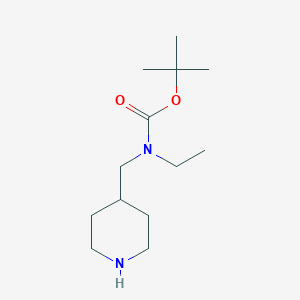

![4-[(4,6-Dimethylpyrimidin-2-yl)amino]butanoic acid](/img/structure/B181972.png)

